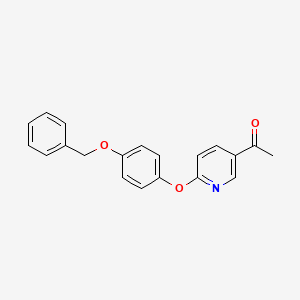![molecular formula C15H17ClN2S B3035018 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine CAS No. 282523-38-0](/img/structure/B3035018.png)
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine can be visualized using computational tools or X-ray crystallography. The E-Z system for naming alkenes can help determine the geometric isomerism around the double bond. By analyzing the priority groups at each end of the double bond, we can assign the correct configuration (E or Z) based on the Cahn-Ingold-Prelog (CIP) rules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : A study by Doria et al. (1986) involved the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including (E)-1-(3-chlorophenyl)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]- pyrimidine-7-one. These derivatives were evaluated for their activity in inhibiting stress-induced gastric ulcers in rats (Doria et al., 1986).
Aminosubstituted Furanopyrimidines Synthesis : Campaigne et al. (1970) reported the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, demonstrating the potential biological interest of these compounds, including 4,6-diamino-6-[2-(phosphonomethoxy)ethylsulfanyl]pyrimidine (Campaigne et al., 1970).
Antiviral Activity of Pyrimidines : Holý et al. (2002) explored the antiviral activity of various pyrimidine derivatives. They found that certain compounds, such as 2,4-diamino-6-sulfanylpyrimidine, showed significant inhibition of replication in herpes viruses and retroviruses (Holý et al., 2002).
Chemical Properties and Reactions
Ring Cleavage Reactions of Oxazine-Diones : Kinoshita et al. (1989) investigated the reactions of various oxazine-diones with amines, including 3-(4-chlorophenyl)-6-methyl derivatives. This study contributes to understanding the chemical properties and potential applications of pyrimidine derivatives (Kinoshita et al., 1989).
Nonlinear Optical Exploration of Thiopyrimidine Derivatives : Hussain et al. (2020) conducted a detailed study on thiopyrimidine derivatives for potential applications in medicine and nonlinear optics. This includes examining the structural and electronic properties of compounds like ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate (Hussain et al., 2020).
Synthesis and Antimicrobial Activity : Guna and Purohit (2012) synthesized a range of pyrimidine derivatives and tested them for antimicrobial activity. Some compounds, such as 2-amino-4-{4'-[(4'ÂÂÂÂ-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidines, showed moderate activity (Guna & Purohit, 2012).
Eigenschaften
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-15(2)10-12(17-14(18-15)19-3)9-8-11-6-4-5-7-13(11)16/h4-10H,1-3H3,(H,17,18)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXDDKDULSWQFM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




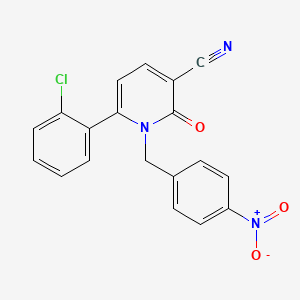
![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
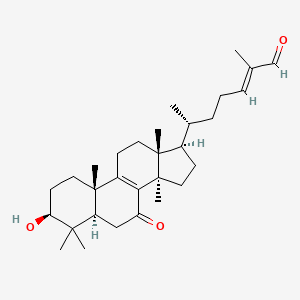
![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)

![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)

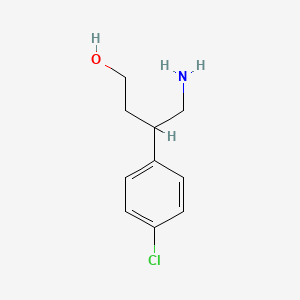
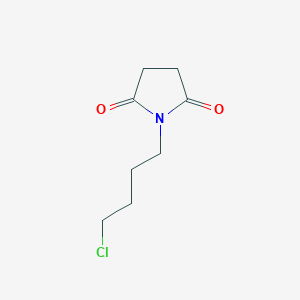

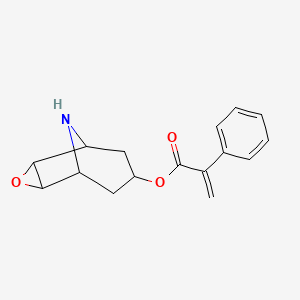
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)
